1-(4-methylphenyl)-N-(1-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(4-methylphenyl)-N-(1-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a morpholinylsulfonyl group, and a thienylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-N-(1-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-(morpholin-4-ylsulfonyl)-2-thienylmethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-N-(1-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The thienyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as bromine or chlorine can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-hydroxyphenyl)-N-{[5-(morpholin-4-ylsulfonyl)-2-thienyl]methyl}acetamide.
Reduction: Formation of 2-(4-methoxyphenyl)-N-{[5-(morpholin-4-ylthio)-2-thienyl]methyl}acetamide.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
1-(4-methylphenyl)-N-(1-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-N-(1-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-(morpholin-4-ylsulfonyl)benzoic acid
- 4-methyl-2-(morpholin-4-ylsulfonyl)phenylamine
- 2,4-di-morpholin-4-yl-phenyl-methyl-di-morpholin-4-yl-phosphonium iodide
Uniqueness
Compared to similar compounds, 1-(4-methylphenyl)-N-(1-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research.
Properties
IUPAC Name |
1-(4-methylphenyl)-N-(1-phenylethyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O/c1-16-10-12-20(13-11-16)28-22(19-9-6-14-24-15-19)21(26-27-28)23(29)25-17(2)18-7-4-3-5-8-18/h3-15,17H,1-2H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUMTOXLHRQIJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC(C)C3=CC=CC=C3)C4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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